1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide (CAS: 1045735-26-9, molecular formula: C₂₃H₂₃N₃O₃) is a synthetic small molecule featuring a quinoline core substituted with a 3-methoxyphenyl group at the 2-position, conjugated via a carbonyl linkage to a piperidine-4-carboxamide moiety. The 3-methoxy substitution on the phenyl ring and the carboxamide group may influence solubility, binding affinity, and metabolic stability, making it a candidate for therapeutic development.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-29-17-6-4-5-16(13-17)21-14-19(18-7-2-3-8-20(18)25-21)23(28)26-11-9-15(10-12-26)22(24)27/h2-8,13-15H,9-12H2,1H3,(H2,24,27) |
InChI Key |
FWMCJIIWUDWDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Carboxamide Derivatives
- 2-(4-Chlorophenyl)-N-[4-[[2-(4-chlorophenyl)quinolin-4-yl]carbonylamino]butyl]quinoline-4-carboxamide (): Structural Differences: Substitution at the phenyl ring (4-chloro vs. 3-methoxy) and an extended alkyl chain (butyl group). The extended alkyl chain could alter pharmacokinetics by increasing molecular weight and reducing solubility .
- Vacquinol-1 (2-(4-Chlorophenyl)quinolin-4-ylmethanol, ): Structural Differences: Replaces the carboxamide group with a methanol moiety and introduces stereogenic centers. Functional Implications: Stereochemistry governs pharmacokinetics and efficacy in glioblastoma models. The active isomers induce vacuolization-mediated cell death, a mechanism distinct from carboxamide derivatives .
Piperidine Carboxamide Analogues
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Structural Differences: Naphthalene substituent instead of quinoline and a fluorobenzyl group. Functional Implications: Demonstrates SARS-CoV-2 inhibition, suggesting the piperidine carboxamide scaffold’s versatility. The naphthalene group may enhance aromatic stacking interactions with viral proteases .
- 1-(2-Phenylethenesulfonyl)-N-({2-[(piperidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide (): Structural Differences: Incorporates a sulfonyl group and a benzyl-piperidine side chain. Functional Implications: The sulfonyl group could improve metabolic stability but may reduce blood-brain barrier penetration compared to the quinoline-based target compound .
Methoxyphenyl-Substituted Compounds
- JWH-302 (2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, ): Structural Differences: Indole core instead of quinoline and an ethanone linker. Functional Implications: The 3-methoxyphenyl group in JWH-302 contributes to cannabinoid receptor binding, highlighting the pharmacophoric importance of methoxy positioning. However, the absence of a carboxamide group limits direct functional parallels .
Data Tables: Key Comparative Features
Key Research Findings and Implications
- Piperidine Carboxamide as a Pharmacophore : The recurring presence of this group in SARS-CoV-2 inhibitors () and glioblastoma therapeutics () underscores its adaptability in drug design.
Biological Activity
1-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide, also known by its CAS number 1045735-26-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C23H23N3O3
- Molecular Weight : 389.45 g/mol
- Structure : The compound features a quinoline moiety connected to a piperidine ring, which is characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptor Modulation : Preliminary studies suggest potential agonistic activity at dopamine receptors, particularly the D3 receptor. This receptor modulation could contribute to neuroprotective effects and therapeutic benefits in neuropsychiatric disorders .
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related quinoline derivatives have shown significant activity against lung (A549), colon (HCT116), and other cancer cell lines, with IC50 values indicating moderate to high potency .
Biological Activity Data
| Activity Type | IC50 Value (µg/mL) | Cell Line/Target | Comments |
|---|---|---|---|
| Anticancer | 193.93 | A549 | Lower than positive control |
| Anticancer | 208.58 | HCT116 | Comparable to standard treatments |
| Neuroprotective | Not quantified | Dopaminergic neurons | Potential protective effects noted |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related quinoline derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting a mechanism involving intrinsic apoptotic signaling .
Case Study 2: Neuroprotective Effects
Another notable study focused on the neuroprotective effects of compounds structurally related to this compound. The findings indicated that these compounds could protect dopaminergic neurons from degeneration, potentially offering therapeutic avenues for diseases such as Parkinson's and other neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
